molecular formula C9H21N B13507987 1-Butanamine, 3-methyl, N-(2-methylpropyl) CAS No. 81760-10-3

1-Butanamine, 3-methyl, N-(2-methylpropyl)

Cat. No.: B13507987
CAS No.: 81760-10-3
M. Wt: 143.27 g/mol
InChI Key: GWMSJUSASQVTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanamine, 3-methyl, N-(2-methylpropyl) is an organic compound with the molecular formula C9H21N It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, 3-methyl, N-(2-methylpropyl) typically involves the alkylation of 3-methyl-1-butanamine with 2-methylpropyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, 3-methyl, N-(2-methylpropyl) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same alkylation reaction but is optimized for large-scale production with automated monitoring and control systems.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 3-methyl, N-(2-methylpropyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with different alkyl or aryl groups.

Scientific Research Applications

1-Butanamine, 3-methyl, N-(2-methylpropyl) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butanamine, 3-methyl, N-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, 2-methyl: Another isomer with similar properties but different structural arrangement.

    2-Butanamine, N-(1-methylpropyl): A compound with a similar molecular formula but different substitution pattern.

    1-Butanamine, N-methyl: A related compound with a methyl group attached to the nitrogen atom.

Uniqueness

1-Butanamine, 3-methyl, N-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

81760-10-3

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)butan-1-amine

InChI

InChI=1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

GWMSJUSASQVTDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.